Cas no 1522772-57-1 (2-Quinolinecarboxylic acid, 4,7-dimethyl-)

2-Quinolinecarboxylic acid, 4,7-dimethyl- structure
1522772-57-1 structure
商品名:2-Quinolinecarboxylic acid, 4,7-dimethyl-
CAS番号:1522772-57-1
MF:C12H11NO2
メガワット:201.221243143082
CID:5284593

2-Quinolinecarboxylic acid, 4,7-dimethyl- 化学的及び物理的性質

名前と識別子

    • 2-Quinolinecarboxylic acid, 4,7-dimethyl-
    • インチ: 1S/C12H11NO2/c1-7-3-4-9-8(2)6-11(12(14)15)13-10(9)5-7/h3-6H,1-2H3,(H,14,15)
    • InChIKey: RQACEHJMUNGMSE-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=C(C)C=2)C(C)=CC=1C(O)=O

2-Quinolinecarboxylic acid, 4,7-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-672996-5.0g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
5.0g
$2152.0 2025-03-13
Enamine
EN300-672996-10.0g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
10.0g
$3191.0 2025-03-13
Enamine
EN300-672996-0.05g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
0.05g
$624.0 2025-03-13
Enamine
EN300-672996-0.25g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
0.25g
$683.0 2025-03-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01055031-1g
4,7-Dimethylquinoline-2-carboxylic acid
1522772-57-1 95%
1g
¥5383.0 2023-04-10
Enamine
EN300-672996-2.5g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
2.5g
$1454.0 2025-03-13
Enamine
EN300-672996-0.5g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
0.5g
$713.0 2025-03-13
Enamine
EN300-672996-1.0g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
1.0g
$743.0 2025-03-13
Enamine
EN300-672996-0.1g
4,7-dimethylquinoline-2-carboxylic acid
1522772-57-1 95.0%
0.1g
$653.0 2025-03-13

2-Quinolinecarboxylic acid, 4,7-dimethyl- 関連文献

2-Quinolinecarboxylic acid, 4,7-dimethyl-に関する追加情報

Comprehensive Analysis of 2-Quinolinecarboxylic acid, 4,7-dimethyl- (CAS No. 1522772-57-1): Properties, Applications, and Industry Trends

The 2-Quinolinecarboxylic acid, 4,7-dimethyl- (CAS No. 1522772-57-1) is a specialized organic compound belonging to the quinoline derivative family. With its unique molecular structure featuring a carboxyl group at the 2-position and methyl substitutions at the 4- and 7-positions, this compound has garnered significant attention in pharmaceutical research, material science, and agrochemical development. The growing demand for quinoline-based intermediates in drug discovery and functional materials has positioned this molecule as a valuable building block for synthetic chemists.

Recent advancements in heterocyclic chemistry have highlighted the importance of 4,7-dimethylquinoline-2-carboxylic acid as a versatile scaffold. Its structural features enable diverse chemical modifications, making it particularly useful in the development of small molecule therapeutics and photovoltaic materials. Industry reports indicate increasing interest in this compound for potential applications in OLED technology and organic semiconductors, aligning with current trends in sustainable electronics.

The synthesis of CAS 1522772-57-1 typically involves multi-step organic transformations, with researchers continuously optimizing routes to improve yield and purity. Modern green chemistry approaches are being applied to its production, addressing environmental concerns while maintaining cost-effectiveness. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's structural integrity and purity specifications required for various applications.

In pharmaceutical contexts, the 2-quinolinecarboxylic acid core structure demonstrates interesting biological activity profiles. While not itself an active pharmaceutical ingredient, it serves as a crucial intermediate in synthesizing compounds with potential anti-inflammatory and antimicrobial properties. The dimethyl substitutions enhance lipophilicity, potentially improving cell membrane permeability in drug candidates derived from this scaffold.

Material scientists value 4,7-dimethyl-2-quinolinecarboxylic acid for its coordination chemistry capabilities. The compound can act as a chelating ligand for various metal ions, forming complexes with applications in catalysis and luminescent materials. This property aligns with current research into molecular electronics and sensor technologies, where such complexes demonstrate promising performance characteristics.

The global market for specialty quinoline derivatives shows steady growth, driven by demand from the pharmaceutical and electronics industries. Suppliers of CAS 1522772-57-1 emphasize strict quality control measures, including chromatographic purity standards and batch-to-batch consistency, to meet the exacting requirements of research and industrial users. Proper handling and storage recommendations typically include protection from light and moisture to maintain stability.

Emerging research directions explore the potential of 4,7-dimethylquinoline-2-carboxylic acid in supramolecular chemistry and metal-organic frameworks (MOFs). Its ability to form hydrogen bonds and coordinate with metal centers makes it an interesting candidate for designing novel porous materials with applications in gas storage or separation technologies. These developments position the compound at the forefront of advanced material innovation.

From a regulatory perspective, 2-Quinolinecarboxylic acid, 4,7-dimethyl- requires standard chemical safety precautions but doesn't fall under restricted categories. Safety data sheets recommend standard laboratory practices including personal protective equipment and proper ventilation when handling the compound in powder form. Environmental fate studies suggest moderate biodegradability under appropriate conditions.

The compound's structure-activity relationships continue to be investigated through computational chemistry methods. Molecular docking studies and QSAR analyses help predict potential biological interactions, guiding medicinal chemistry efforts to develop new therapeutic agents. These computational approaches significantly reduce development timelines in drug discovery pipelines.

Future prospects for CAS 1522772-57-1 appear promising as new applications emerge in energy storage systems and advanced coatings. The compound's thermal stability and electronic properties make it suitable for investigation in next-generation battery materials and corrosion inhibitors. Industry analysts predict sustained demand growth as these technologies mature and require specialized chemical components.

For researchers sourcing this material, key considerations include supplier reliability, analytical documentation, and scalability of synthetic routes. Many laboratories now seek custom synthesis services for derivatives of 4,7-dimethyl-2-quinolinecarboxylic acid, reflecting the compound's role as a platform for innovation across multiple scientific disciplines.

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